N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]thiophene-3-carboxamide
Description
The compound N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]thiophene-3-carboxamide is a thiophene-carboxamide derivative characterized by a central phenyl ring substituted with a thiophene-3-carboxamide group and a thiophen-2-ylmethyl carbamoyl moiety.
Properties
IUPAC Name |
N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S2/c21-17(19-11-16-2-1-8-24-16)10-13-3-5-15(6-4-13)20-18(22)14-7-9-23-12-14/h1-9,12H,10-11H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIVDWKAMPGCRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CC2=CC=C(C=C2)NC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]thiophene-3-carboxamide, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions .
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of microwave irradiation and specific catalysts can enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene derivatives react with electrophiles to form substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles such as halogens . Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted thiophene derivatives, sulfoxides, and sulfones .
Scientific Research Applications
N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]thiophene-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Thiophene-carboxamide derivatives often exhibit pharmacological activity modulated by substituent groups. Below is a comparative analysis of key analogs:
- Estimated based on structural analysis; †Calculated using standard atomic weights.
Key Observations:
Computational and Docking Insights
Substituents like trifluoromethyl () or chlorophenyl () may align with these principles, enhancing affinity in enclosed binding pockets .
Biological Activity
N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]thiophene-3-carboxamide is a complex organic compound with significant biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a thiophene ring, an amide linkage, and a phenyl group, contributing to its unique reactivity and biological interactions. Its molecular formula is C17H18N2O2S2, with a molecular weight of approximately 350.46 g/mol. The structural complexity allows it to interact with various biological targets, making it a candidate for pharmacological applications.
Synthesis
The synthesis of this compound can be achieved through several methods, typically involving the reaction of thiophene derivatives with amines and carboxylic acids under controlled conditions. Advanced techniques such as chromatography are often employed to purify the final product.
Antimicrobial Properties
Research has demonstrated that compounds structurally related to this compound exhibit notable antibacterial activity. For instance, studies have shown that similar thiophene derivatives possess significant inhibition against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .
The following table summarizes the antibacterial activity of related compounds:
| Compound Name | Target Bacteria | Inhibition Zone (mm) | Activity Index (%) |
|---|---|---|---|
| 7a | S. aureus | 20 | 83.3 |
| 7b | P. aeruginosa | 20 | 86.9 |
| 3b | B. subtilis | 18 | 78.3 |
| Ampicillin | E. coli | 25 | - |
These results indicate that the presence of specific substituents on the thiophene ring can enhance the antibacterial efficacy of these compounds.
Antioxidant Activity
In addition to antimicrobial properties, this compound and its derivatives have been evaluated for antioxidant activity. Studies utilizing the ABTS method revealed that certain derivatives exhibited significant radical scavenging activity, suggesting potential applications in oxidative stress-related conditions .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various disease processes. For example, its mechanism may involve modulation of signaling pathways that are critical in inflammation and infection .
Case Studies and Research Findings
Several studies have focused on the pharmacological potential of thiophene derivatives:
- Antibacterial Studies : A recent study assessed the antibacterial efficacy of various thiophene derivatives against multi-drug resistant bacterial strains, demonstrating that modifications in the thiophene structure significantly influenced their activity .
- Molecular Docking Studies : Computational studies have predicted strong binding affinities between these compounds and bacterial β-lactamase enzymes, indicating their potential as inhibitors against antibiotic resistance .
- Structural Activity Relationship (SAR) : Investigations into SAR have revealed that specific functional groups on the thiophene ring enhance biological activity, providing insights for future drug design .
Q & A
Q. Table 1: Synthesis Parameters for Analogous Thiophene Derivatives
| Compound Type | Reagent | Solvent | Purification Method | Reference |
|---|---|---|---|---|
| Carboxamide derivative | Succinic anhydride | Dry CH₂Cl₂ | Reverse-phase HPLC | |
| Thiophene-carboxamide | Maleic anhydride | DMF/Dioxane | Methanol recrystallization |
How can computational modeling predict the biological interactions of this compound?
Advanced Research Question
Molecular dynamics (MD) simulations (e.g., using NAMD) and docking studies (Glide XP) help predict binding affinities and interactions with biological targets. For example:
- NAMD simulates large biomolecular systems, incorporating AMBER/CHARMM force fields to model ligand-protein interactions .
- Glide XP scoring evaluates hydrophobic enclosure, hydrogen bonding, and desolvation effects, critical for optimizing binding modes .
- Docking protocols should validate against known crystal structures to ensure accuracy in predicting interactions with enzymes or receptors .
How can contradictory biological activity data be resolved for thiophene derivatives?
Advanced Research Question
Contradictions in bioactivity data (e.g., varying IC₅₀ values) may arise from differences in assay conditions, purity, or cellular models. Strategies include:
Q. Table 2: Biological Activities of Related Thiophene Derivatives
| Compound | Activity | Target Pathway | Reference |
|---|---|---|---|
| N-[3-Carbamoyl-thienyl] | Anticancer | Kinase inhibition | |
| 3-Sulfamoyl-thiophene | Antimicrobial | Membrane disruption |
What reaction conditions optimize the yield of carboxamide coupling steps?
Advanced Research Question
Optimizing coupling reactions (e.g., carbamoylation) requires:
- Solvent selection : Polar aprotic solvents (DMF, dioxane) enhance reactivity at 60–80°C .
- Catalysts : Use of EDCI/HOBt for amide bond formation reduces side reactions.
- Stoichiometry : A 1.2:1 molar ratio of acylating agent to amine prevents excess reagent waste .
How can structure-activity relationships (SAR) guide derivative design?
Advanced Research Question
SAR studies focus on:
- Thiophene ring modifications : Introducing electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability .
- Carbamoyl side chains : Bulky substituents (e.g., phenyl vs. methyl) improve target selectivity in kinase inhibition .
- Bioisosteric replacements : Replacing thiophene with furan alters π-π stacking interactions in receptor binding .
What are the challenges in scaling up synthesis for in vivo studies?
Advanced Research Question
Scaling up requires addressing:
- Purification bottlenecks : Replace HPLC with column chromatography for larger batches.
- Solvent waste management : Switch to greener solvents (e.g., ethanol/water mixtures) without compromising yield .
- Thermal control : Use flow chemistry to maintain exothermic reactions at safe temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
